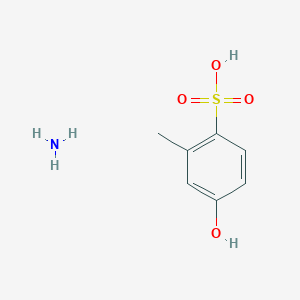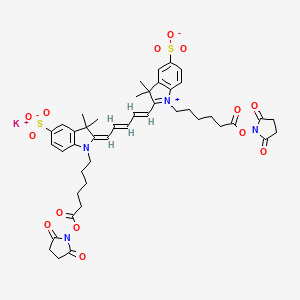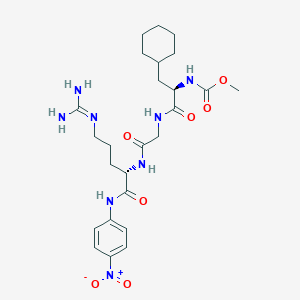
4-Hydroxy-2-methylbenzenesulfonic acid ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is a chemical compound known for its role as an impurity in Policresulen. Policresulen is a potent NS2B/NS3 protease inhibitor with significant antiviral properties, particularly against the DENV2 virus . The compound has a molecular formula of C7H11NO4S and a molecular weight of 205.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with ammonium hydroxide. The reaction conditions generally include:
Sulfonation: 2-Methylphenol is reacted with sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Neutralization and Crystallization: The neutralized product is crystallized and purified to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylbenzenesulfonic acid ammonium undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., sodium hydroxide) are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding sulfonic acid derivatives.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-Hydroxy-2-methylbenzenesulfonic acid ammonium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral proteases.
Medicine: Investigated for its potential antiviral properties.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium involves its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, which is essential for the replication of the DENV2 virus . By inhibiting this protease, the compound effectively reduces viral replication.
Comparison with Similar Compounds
Similar Compounds
Policresulen: The parent compound, known for its potent antiviral properties.
4-Hydroxybenzenesulfonic acid: Similar structure but lacks the methyl group.
2-Methylbenzenesulfonic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is unique due to its combined hydroxyl and methyl groups, which contribute to its specific chemical reactivity and biological activity. Its role as an impurity in Policresulen highlights its importance in the study of antiviral compounds.
Properties
Molecular Formula |
C7H11NO4S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azane;4-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
TUYNXTXPNQDMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)
![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
